4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is known to possess various biochemical and physiological effects, making it an interesting candidate for further research.
Wirkmechanismus
The exact mechanism of action of 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide possesses various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide in lab experiments is its ability to selectively target specific enzymes or receptors. This makes it an ideal candidate for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the compound's mechanism of action, which may lead to the development of new therapies for diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide is a promising compound that has gained significant attention in the scientific community. The compound possesses various biochemical and physiological effects, making it an interesting candidate for further research. Further studies on this compound may lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide involves the reaction of 1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid with N-cyclohexyl-N-methylbenzamide in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide has been shown to possess various pharmacological properties, making it an interesting candidate for further research. The compound has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide |
---|---|
Molekularformel |
C25H26ClN3O3 |
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C25H26ClN3O3/c1-28(20-10-6-3-7-11-20)23(30)18-12-14-19(15-13-18)27-22-21(26)24(31)29(25(22)32)16-17-8-4-2-5-9-17/h2,4-5,8-9,12-15,20,27H,3,6-7,10-11,16H2,1H3 |
InChI-Schlüssel |
NRRSIRQUXWYZDB-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)CC4=CC=CC=C4)Cl |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)CC4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.